molecular formula C9H12BrNO2S B13543137 Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate

Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate

Cat. No.: B13543137
M. Wt: 278.17 g/mol
InChI Key: HTRHBTDOTVDBOO-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate is a substituted butanoate ester featuring a thiophene ring functionalized with a bromine atom at the 5-position and an amino group at the 4-position of the butanoate backbone. Br) .

The amino group may contribute to hydrogen bonding, solubility, and bioactivity. Such compounds are often explored in medicinal chemistry for their heterocyclic and ester functionalities, which are common in drug design.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate

InChI

InChI=1S/C9H12BrNO2S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4,6H,2,5,11H2,1H3

InChI Key

HTRHBTDOTVDBOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C1=CC=C(S1)Br)N

Origin of Product

United States

Preparation Methods

Bromination of Thiophene-2-yl Precursors

The initial step involves bromination at the 5-position of thiophene-2-yl compounds, typically achieved via electrophilic aromatic substitution. Bromination is facilitated using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN or under UV irradiation, yielding 5-bromothiophene-2-carboxylic acids or esters.

Reaction Conditions:

  • Reagents: N-bromosuccinimide (NBS), radical initiator
  • Solvent: Carbon tetrachloride or acetonitrile
  • Temperature: Room temperature to 60°C
  • Time: 4-12 hours

This step provides the key brominated intermediate necessary for subsequent coupling reactions.

Esterification to Form Methyl 4-oxobutanoate Derivatives

The carboxylic acid derivatives are then esterified to methyl esters using Fischer esterification:

  • Reagents: Methanol with catalytic sulfuric acid
  • Conditions: Reflux at 60-70°C for 4-8 hours
  • Purification: Distillation or recrystallization

Introduction of the Amino Group at the 4-Position

Nucleophilic Substitution or Reductive Amination

The amino group can be introduced via nucleophilic substitution on activated intermediates or through reductive amination:

  • Nucleophilic substitution: The brominated intermediate reacts with ammonia or primary amines under reflux in polar solvents like ethanol or methanol, often with catalytic copper or palladium catalysts to facilitate C–N bond formation.
  • Reductive amination: The ketone group at the 4-position can be converted to an imine with ammonia or primary amines, followed by reduction with sodium cyanoborohydride or similar reducing agents.

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux
  • Catalysts: Copper, palladium, or metal powders

Use of Coupling Reagents

Alternatively, coupling reagents such as HATU or EDCI can facilitate amide bond formation between carboxylic acids and amines, especially when aiming for high yields and purity.

Synthesis Pathway Summary and Data Table

Step Reaction Reagents & Conditions Purpose Yield / Notes
1 Bromination of thiophene derivative NBS, radical initiator, room temp Introduce bromine at 5-position Moderate to high yield (~70%)
2 Esterification to methyl ester Methanol, sulfuric acid, reflux Convert acid to ester High yield (~80%)
3 Amination at 4-position NH3 or primary amines, reflux Introduce amino group Variable, often 60-70%
4 Coupling to form final compound HATU, DIPEA, amine Amide/amine formation High purity, >80% yield

Advanced Synthetic Strategies

Recent literature suggests employing metal-catalyzed cross-coupling reactions such as Suzuki or Stille couplings to attach the bromothiophene moiety to suitable intermediates, followed by functional group transformations to introduce the amino group.

Suzuki Coupling

  • Reagents: Pd(PPh₃)₄, boronic acids
  • Conditions: Reflux in toluene with base (K₂CO₃)
  • Application: Attach thiophene derivatives to backbone structures

Reductive Amination

  • Reagents: Formaldehyde or aldehyde derivatives, reducing agents
  • Conditions: Mild heating, inert atmosphere
  • Purpose: Convert ketones to amino derivatives efficiently

Scientific Research Applications

Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and amino group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs: Bromine vs. Chlorine

The closest structural analog is Methyl 4-amino-4-(5-chlorothiophen-2-yl)butanoate (C₉H₁₂ClNO₂S, MW 233.72). Key differences arise from halogen electronegativity and atomic size:

  • Chlorine (Cl): Smaller and more electronegative, which may increase stability in certain reaction conditions.
Property Bromo Derivative (Target) Chloro Analog
Molecular Formula C₉H₁₂BrNO₂S C₉H₁₂ClNO₂S
Molecular Weight ~278.62 (calculated) 233.72
Halogen Impact Increased lipophilicity Moderate polarity

The bromo derivative’s higher molecular weight and lipophilicity could enhance membrane permeability in biological systems, whereas the chloro analog might exhibit faster metabolic clearance.

Aromatic Substituent Variations: Thiophene vs. Phenyl

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) and Methyl 4-(3,4-dihydroxyphenyl)butanoate (D2) () are phenyl-substituted butanoates. Unlike the target compound’s thiophene ring, these feature a benzene ring with methoxy or hydroxy groups:

  • Thiophene : Electron-rich sulfur-containing heterocycle with conjugation properties distinct from benzene.
  • Phenyl (D1/D2) : Oxygen-containing substituents (methoxy or hydroxy) introduce hydrogen-bonding capacity and alter electronic distribution.
Property Target Compound D1 D2
Aromatic Group 5-Bromothiophen-2-yl 3,4-Dimethoxyphenyl 3,4-Dihydroxyphenyl
Functional Groups Br, NH₂, ester OCH₃, ester OH, ester
Polarity Moderate (Br, NH₂) Low (OCH₃) High (OH)

The thiophene-based compound may exhibit stronger π-π stacking in biological targets compared to phenyl analogs.

Ester Group Variations: Methyl vs. Ethyl

Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) () features an ethyl ester and a more complex substituent pattern, including dual methoxyphenyl groups and a methylene moiety. Key comparisons:

  • Ester Group : Methyl (target) vs. ethyl (4c). Ethyl esters generally hydrolyze slower than methyl esters due to steric effects.
  • Substituents: The target’s bromothiophene and amino groups contrast with 4c’s methoxyphenyl and methylene groups, which introduce steric bulk and conjugated double bonds.
Property Target Compound 4c
Ester Group Methyl Ethyl
Key Substituents Br, NH₂ OCH₃, CH₂=
Molecular Complexity Moderate High

The ethyl group in 4c may enhance metabolic stability, while the methylene group could participate in Michael addition reactions, absent in the target compound.

Biological Activity

Methyl 4-amino-4-(5-bromothiophen-2-yl)butanoate is a compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₁₀H₁₃BrN₂O₂S

Molecular Weight : 295.19 g/mol

The compound features a bromothiophene moiety, which is known for its role in various biological activities, particularly in medicinal chemistry. The presence of the amino group and the ester functional group contributes to its reactivity and interaction with biological targets.

Antinociceptive Effects

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antinociceptive properties. For instance, compounds with structural similarities have shown effectiveness in rodent models of neuropathic pain, suggesting potential applications in pain management therapies .

Immunosuppressive Activity

In vitro assays have demonstrated that related compounds possess potent immunosuppressive activity. This is particularly relevant in contexts such as autoimmune diseases and transplant rejection, where modulation of the immune response is critical .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several pathways have been identified:

  • Inhibition of Nitric Oxide Synthase (iNOS) :
    Compounds that share structural characteristics with this compound have been shown to inhibit iNOS expression, leading to reduced nitric oxide production in inflammatory models. This mechanism is crucial for mitigating inflammatory responses .
  • GABAergic Modulation :
    Some studies suggest that related compounds may interact with GABA receptors, enhancing inhibitory neurotransmission and potentially providing anxiolytic effects .
  • Interaction with AMPA Receptors :
    There is evidence that similar compounds can modulate AMPA receptor activity, which plays a significant role in excitatory neurotransmission and neuroprotection .

Case Study 1: Neuropathic Pain Models

In a series of experiments involving chemotherapy-induced neuropathic pain models, derivatives of this compound exhibited significant antinociceptive effects without causing motor deficits in subjects. This positions the compound as a promising candidate for further development in pain management therapies .

Case Study 2: Inflammatory Response

Another study highlighted the anti-inflammatory properties of similar compounds through their ability to inhibit iNOS and COX-2 expression in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in nitric oxide production, showcasing the potential for therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntinociceptiveSignificant
ImmunosuppressivePotent
iNOS InhibitionEffective
GABAergic ModulationPotential
AMPA Receptor InteractionNeuroprotective

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